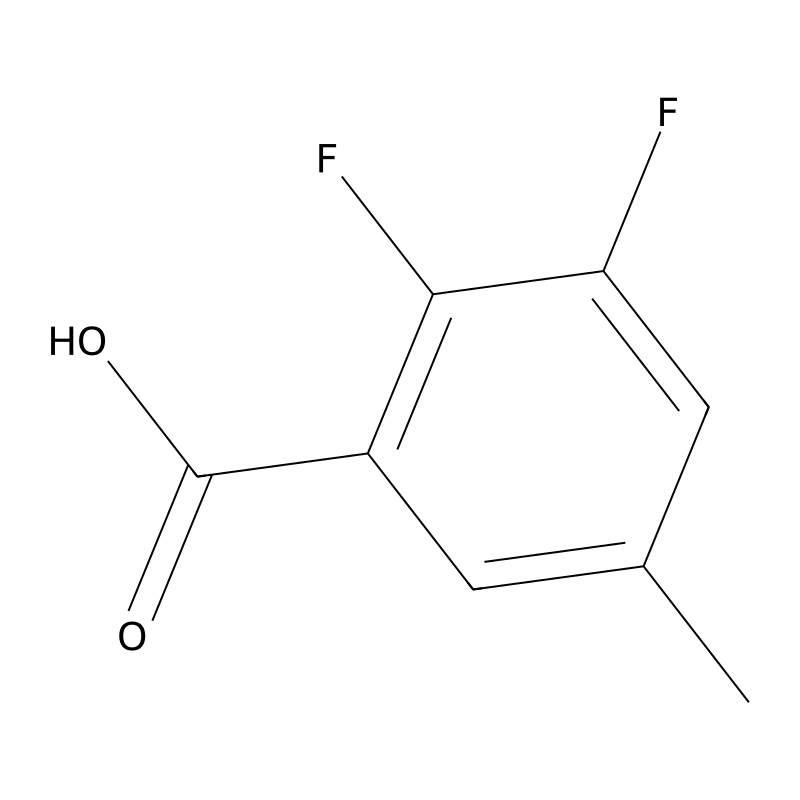2,3-Difluoro-5-methylbenzoic acid

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Canonical SMILES
Application in Chemical Synthesis
Specific Scientific Field: The specific scientific field for this application is Chemical Synthesis .
Summary of the Application: 2,3-Difluoro-5-methylbenzoic acid is a chemical compound with the molecular formula C8H6F2O2 . It is used as a reagent in the synthesis of various chemical compounds .
2,3-Difluoro-5-methylbenzoic acid is an aromatic carboxylic acid characterized by the presence of two fluorine atoms and a methyl group attached to a benzoic acid structure. Its molecular formula is C₈H₆F₂O₂, and it has a molecular weight of approximately 172.13 g/mol. The compound is known for its unique substitution pattern, which influences its chemical properties and biological activities. It appears as a solid at room temperature and has specific handling and storage requirements due to its potential hazards, including skin and eye irritation .
- Esterification: Reacting with alcohols to form esters.
- Decarboxylation: Under specific conditions, it may lose carbon dioxide.
- Nucleophilic Substitution: The fluorine atoms can undergo substitution reactions, making the compound useful in synthetic organic chemistry.
The presence of fluorine atoms often enhances the reactivity of the compound compared to other benzoic acids due to the electronegative nature of fluorine .
Synthesis of 2,3-difluoro-5-methylbenzoic acid can be achieved through several methods:
- Direct Fluorination: Utilizing fluorinating agents on 5-methylbenzoic acid.
- Electrophilic Aromatic Substitution: Introducing fluorine atoms onto the aromatic ring in the presence of a suitable catalyst.
- Carboxylation Reactions: Starting from difluoromethylated aromatic compounds and introducing a carboxylic acid group through carbon dioxide incorporation.
These methods allow for the selective introduction of functional groups while maintaining the integrity of the aromatic system .
2,3-Difluoro-5-methylbenzoic acid has several applications in:
- Pharmaceutical Development: As a building block for synthesizing bioactive compounds.
- Material Science: In the formulation of fluorinated polymers or coatings that require enhanced chemical resistance.
- Agricultural Chemistry: Potentially used in developing herbicides or pesticides due to its unique chemical properties.
The versatility of this compound makes it valuable across various industrial sectors .
Interaction studies involving 2,3-difluoro-5-methylbenzoic acid primarily focus on its reactivity with biological macromolecules such as proteins and nucleic acids. Preliminary studies suggest that the compound may interact with enzyme active sites or cellular receptors, potentially influencing metabolic pathways. Further research is needed to elucidate these interactions fully and their implications for therapeutic applications .
Several compounds share structural similarities with 2,3-difluoro-5-methylbenzoic acid, including:
- 2,4-Difluoro-5-methylbenzoic Acid: Similar in structure but differs in the position of fluorine substitution.
- 3-Fluoro-4-methylbenzoic Acid: Contains a single fluorine atom at a different position on the benzene ring.
- 5-Methylbenzoic Acid: Lacks fluorine substituents but shares the methyl group.
Comparison TableCompound Name Molecular Formula Unique Features 2,3-Difluoro-5-methylbenzoic Acid C₈H₆F₂O₂ Two fluorine atoms at positions 2 and 3 2,4-Difluoro-5-methylbenzoic Acid C₈H₆F₂O₂ Fluorine at positions 2 and 4 3-Fluoro-4-methylbenzoic Acid C₈H₇FO₂ Single fluorine at position 3 5-Methylbenzoic Acid C₇H₈O₂ No fluorine substituents
| Compound Name | Molecular Formula | Unique Features |
|---|---|---|
| 2,3-Difluoro-5-methylbenzoic Acid | C₈H₆F₂O₂ | Two fluorine atoms at positions 2 and 3 |
| 2,4-Difluoro-5-methylbenzoic Acid | C₈H₆F₂O₂ | Fluorine at positions 2 and 4 |
| 3-Fluoro-4-methylbenzoic Acid | C₈H₇FO₂ | Single fluorine at position 3 |
| 5-Methylbenzoic Acid | C₇H₈O₂ | No fluorine substituents |
The uniqueness of 2,3-difluoro-5-methylbenzoic acid lies in its specific substitution pattern that may confer distinct chemical reactivity and biological activity compared to these similar compounds .








